3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane

Enantiomer specificity Field trapping bioassay Chiral pheromone

3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane (CAS 71899-16-6) is the racemic [(±)-] form of lineatin, a tricyclic acetal aggregation pheromone produced by female striped ambrosia beetles (Trypodendron lineatum Olivier). The compound has molecular formula C₁₀H₁₆O₂, molecular weight 168.23 g/mol, density 1.071 g/cm³, boiling point 202.1 °C at 760 mmHg, and flash point 72.2 °C.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 71899-16-6
Cat. No. B12296037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane
CAS71899-16-6
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1(C2C3CC2(CC(O3)O1)C)C
InChIInChI=1S/C10H16O2/c1-9(2)8-6-4-10(8,3)5-7(11-6)12-9/h6-8H,4-5H2,1-3H3
InChIKeySHTFZHTWSLHVEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane (CAS 71899-16-6): Compound Class, Stereochemistry, and Procurement-Relevant Identity


3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane (CAS 71899-16-6) is the racemic [(±)-] form of lineatin, a tricyclic acetal aggregation pheromone produced by female striped ambrosia beetles (Trypodendron lineatum Olivier) [1]. The compound has molecular formula C₁₀H₁₆O₂, molecular weight 168.23 g/mol, density 1.071 g/cm³, boiling point 202.1 °C at 760 mmHg, and flash point 72.2 °C . It is a chiral molecule whose naturally active enantiomer is (+)-(1R,4S,5R,7R)-lineatin; the (-)-enantiomer possesses no biological attraction activity [2]. Minimum active substance purity for biopesticide use is specified as >95% [3]. The compound functions as a semiochemical lure for mass-trapping of T. lineatum, a deleterious pest of coniferous forests in Europe and North America [4].

Why Generic Pheromone Substitution Fails: Quantified Stereochemical and Structural Specificity of 3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane (CAS 71899-16-6)


Generic substitution among scolytid pheromones or even among lineatin stereoisomers is not scientifically supportable. Field tests demonstrate that only the (+)-enantiomer of lineatin elicits trap capture of T. lineatum, while the (-)-enantiomer is essentially inactive [1]. Furthermore, the structurally isomeric 4,5,6-lineatin is only slightly attractive compared to 4,6,6-lineatin [2]. Cross-species pheromones such as (+)-sulcatol (for Gnathotrichus spp.) do not substitute for lineatin and can even reduce T. lineatum trap catch when co-deployed [3]. Lineatin alone is the only effective chemical attractant for T. lineatum; addition of ethanol or α-pinene does not produce synergistic effects in all contexts [4]. The quantitative evidence below establishes the precise conditions under which CAS 71899-16-6 [(±)-lineatin] can be deployed with confidence relative to its alternatives.

Quantitative Differential Evidence Guide: 3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane (CAS 71899-16-6) vs. Closest Analogs and Alternatives


Racemic (±)-Lineatin (CAS 71899-16-6) Performs Essentially Equal to Pure (+)-Lineatin in Field Trap Catches, Eliminating Need for Costly Chiral Resolution

In field experiments in British Columbia, multiple-funnel traps baited with lineatin enantiomer ratios of (+)/(−) = 100:0, 75:25, 50:50, 25:75, and 0:100 demonstrated that (+)-lineatin is the only active enantiomer; the 0:100 ratio [(−)-lineatin alone] produced essentially no trap catch of T. lineatum [1]. Critically, the racemic mixture [(±)-lineatin, i.e., CAS 71899-16-6] performed essentially equal to pure (+)-lineatin, and any apparent response to (−)-lineatin was attributable to the ~4% (+)-lineatin present as an impurity [2]. The responses of T. lineatum to (+)- and (±)-lineatin were not significantly different [2]. This means procurement of the racemic mixture (CAS 71899-16-6) delivers equivalent field bioactivity to the enantiopure (+)-form, without the cost and complexity of chiral chromatographic separation required to produce enantiopure material [1].

Enantiomer specificity Field trapping bioassay Chiral pheromone

Structural Isomer 4,6,6-Lineatin Is Highly Attractive While 4,5,6-Lineatin Is Only Slightly Attractive; Isomeric Identity Is Critical for Biological Activity

Two structural isomers of lineatin exist: 4,6,6-lineatin (3,3,7-trimethyl-2,9-dioxatricyclo[3.3.1.0⁴·⁷]nonane) and 4,5,6-lineatin (3,3,7-trimethyl-2,9-dioxatricyclo[4.2.1.0⁴·⁷]nonane). Field tests in Douglas fir forests in British Columbia (1979) demonstrated that 4,6,6-lineatin alone was highly attractive to T. lineatum, while 4,5,6-lineatin was only slightly attractive [1]. The isomer 4,6,6-lineatin, synthesized in microgram quantities via three independent synthetic pathways, was assessed to be structurally identical to the natural pheromone isolated from beetle frass and confirmed as the population aggregation pheromone [2]. When combined, the two structural isomers appeared moderately synergistic for males, but 4,5,6-lineatin alone cannot substitute for 4,6,6-lineatin [1].

Structural isomer specificity Pheromone identification Field bioassay

Optimal Lineatin Release Rate for T. lineatum Trapping Is 40 μg/24h; Wind Tunnel Response Peaks at 8–64 μg/24h and Declines at 512 μg/24h

The optimal release rate of lineatin from pheromone dispensers for trapping T. lineatum was determined to be 40 μg/24h in field experiments [1]. In a separate wind tunnel study, the flight response of both male and female T. lineatum was highest at lineatin release rates of 8 and 64 μg/24h, with a decrease in response occurring at 512 μg/24h, demonstrating a biphasic dose-response relationship [2]. Furthermore, when trap length was held constant at eight funnels, increasing the lineatin dose fourfold had no effect on trap catches, indicating that dose exceeds a saturating threshold [3]. A 10-fold increase in attractive distance requires approximately a 100-fold increase in pheromone release rate according to plume dispersion models, and the reaction threshold for (+)-lineatin is 0.1 ng/m³ [4]. These parameters define a narrow operational window for dispenser formulation that is specific to lineatin and cannot be inferred from release rates optimized for other scolytid pheromones (e.g., frontalin or sulcatol).

Pheromone dose-response Release rate optimization Trap efficiency

Sticky Vane Traps Are More Efficient Than Three Other Trap Types for Lineatin-Baited Capture of T. lineatum

In comparative field trials, sticky vane traps baited with lineatin were more efficient than three other trap types—multiple funnel traps, sticky cylinder traps, and Scandinavian drainpipe traps—for capturing T. lineatum and Gnathotrichus retusus [1]. For T. lineatum specifically, this trap-type superiority was demonstrated at the optimal 40 μg/24h release rate. Placement of bait in the middle or bottom of drainpipe traps increased their efficiency in capturing T. lineatum, but sticky vane traps remained superior overall [1]. Additionally, multiple-funnel traps and drainpipe traps releasing lineatin at 10 μg/24h with an additional dispenser releasing 30 μg/24h placed 1.5–2 m away caught more T. lineatum than traps releasing 10 μg/24h alone, and were as efficient as traps releasing 40 μg/24h, indicating that trap silhouette and plume geometry interact with dispenser placement [1]. In contrast, funnel traps (passive barrier traps) caught significantly more beetles than drainpipe traps (which require active beetle entry) in a later study [2].

Trap design optimization Mass trapping efficiency Pheromone deployment

Lineatin Synthesis Yields Have Evolved from 0.5–2% to 14% Overall Yield; Multistriatin Achieves 36% Yield Illustrating In-Class Synthesis Complexity Variation

Early total syntheses of lineatin achieved yields of only 0.5–2%, reflecting the challenge posed by its unique tricyclic acetal structure [1]. A more recent diastereoselective synthesis of (+)-lineatin achieved 14% overall yield over 14 steps from a homochiral 2(5H)-furanone, with enantiomeric purity >99.5% ee [2]. A racemic synthesis via photochemical cycloaddition of allene to anhydromevalonolactone achieved 10% overall yield in 5 steps [3]. For comparison, (−)-α-multistriatin—another cyclic ketal scolytid pheromone—has been synthesized in 36% overall yield in 6 steps with 99% optical purity [4]. This class-level comparison illustrates that lineatin's synthetic accessibility is inherently lower than that of structurally related pheromones, making yield and purity specifications critical differentiators in procurement [5]. The US Patent 4,578,484 describes a non-photochemical process that avoids photochemical scale-up problems while achieving satisfactory yields from commercially available reagents [6].

Total synthesis yield Cyclic ketal pheromone Synthetic complexity

Lineatin Is Compatible with Sulcatol in Binary Pheromone Release Systems, Enabling Multi-Species Ambrosia Beetle Management from a Single Trap Array

Field experiments tested lineatin in combination with either S-(+)- or (±)-sulcatol (the pheromones of Gnathotrichus retusus and G. sulcatus, respectively) [1]. Beetles of each species responded maximally to their own pheromone alone or in binary combination. Slight but significant cross-attraction of G. retusus to lineatin was observed, but T. lineatum did not respond to sulcatol [1]. Importantly, there was no mutual inhibition between Gnathotrichus spp. and T. lineatum, indicating compatibility of lineatin with sulcatol in the same trapping system [1]. However, in a sawmill mass-trapping program, T. lineatum response to lineatin was significantly reduced when sulcatol was included in the bait [2]. This context-dependent finding (forest vs. sawmill) suggests that spatial separation or independent dispenser placement may be required in high-density trapping scenarios. The compatibility of lineatin with sulcatol indicates that 2 binary pheromone stimulus release systems can be used instead of 3 single ones in pest management programs targeting multiple ambrosia beetle species [1].

Allelochemical activity Multi-species trapping Binary pheromone system

Optimal Application Scenarios for 3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane (CAS 71899-16-6) Based on Quantitative Evidence


Cost-Effective Mass-Trapping of Trypodendron lineatum Using Racemic (±)-Lineatin (CAS 71899-16-6) in Coniferous Forest Stands

Procurement of racemic (±)-lineatin (CAS 71899-16-6) rather than enantiopure (+)-lineatin is scientifically justified for mass-trapping programs targeting T. lineatum in coniferous forests. Field evidence demonstrates that the racemic mixture performs essentially equal to pure (+)-lineatin, because the (−)-enantiomer is neither attractive nor inhibitory [1][2]. This eliminates the need for costly chiral chromatographic separation and enables larger-scale, more economical pheromone deployment. Optimal operational parameters: dispenser release rate of 40 μg/24h [3]; sticky vane traps for highest capture efficiency [3]; traps placed 15–25 m inside the forest margin to intercept overwintering beetles [3].

Integrated Multi-Species Ambrosia Beetle Management Using Binary Lineatin–Sulcatol Pheromone Systems in Forest Settings

In forest environments where T. lineatum co-occurs with Gnathotrichus retusus and G. sulcatus, lineatin (CAS 71899-16-6) can be deployed in binary combination with S-(+)- or (±)-sulcatol without mutual inhibition, reducing the total number of traps required from three single-pheromone systems to two binary systems [4]. However, in high-density trapping environments such as commercial sawmills, lineatin should be deployed separately from sulcatol, as sawmill studies found that sulcatol inclusion significantly reduced T. lineatum response to lineatin [5]. Trap height should be as low as clearing surrounding understory vegetation allows for maximum T. lineatum catch [5].

Procurement Quality Assurance: Isomeric and Enantiomeric Purity Specifications for Synthetic Lineatin Batches

When procuring synthetic lineatin, quality specifications must verify that the product is the 4,6,6-lineatin structural isomer, as the alternative 4,5,6-isomer is only slightly attractive and cannot substitute [2]. The minimum active substance purity for biopesticide registration is >95% [6]. For racemic (±)-lineatin (CAS 71899-16-6), the presence of up to 4% (+)-enantiomer in batches designated as (−)-lineatin has been shown to account for residual biological activity, confirming that enantiomeric composition must be analytically verified [2]. Modern synthetic routes can achieve >99.5% enantiomeric excess for (+)-lineatin when required, though the racemate is sufficient for field use [7].

Optimized Dispenser Formulation for Lineatin Release Rate Control in Monitoring and Mass-Trapping Programs

Dispenser formulation must target the 40 μg/24h release rate for optimal trapping of T. lineatum [3]. Wind tunnel data confirm that response declines sharply above 512 μg/24h, and a fourfold dose increase at constant trap length yields no additional catch benefit [1][8]. For competitive trapping scenarios where traps compete with natural pheromone sources (beetle-infested logs), attractive distance for a CONREL dispenser releasing (+)-lineatin at 10 μg/d is 13–16 m, and a 10-fold increase in attractive distance requires approximately a 100-fold increase in release rate—making precise dispenser engineering essential [9]. The reaction threshold of 0.1 ng/m³ represents the lower detection limit for beetle olfactory response [9].

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